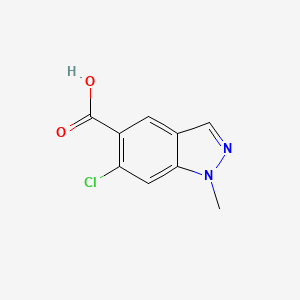6-chloro-1-methyl-1H-Indazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15959847
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H7ClN2O2 |
|---|---|
| Molecular Weight | 210.62 g/mol |
| IUPAC Name | 6-chloro-1-methylindazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN2O2/c1-12-8-3-7(10)6(9(13)14)2-5(8)4-11-12/h2-4H,1H3,(H,13,14) |
| Standard InChI Key | FNMMIMYMMJSGHL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C=N1)C(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
6-Chloro-1-methyl-1H-indazole-5-carboxylic acid belongs to the indazole class of heterocyclic compounds, which feature a fused benzene and pyrazole ring system. Key structural attributes include:
-
Molecular weight: 228.62 g/mol (calculated from the formula).
-
Substituents:
-
Chlorine at position 6, enhancing electrophilic reactivity.
-
Methyl group at position 1, influencing steric and electronic properties.
-
Carboxylic acid at position 5, enabling salt formation and conjugation reactions.
-
The compound’s planar structure and polar functional groups contribute to its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol, though exact solubility data requires experimental validation .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 6-chloro-1-methyl-1H-indazole-5-carboxylic acid can be inferred from methodologies applied to analogous indazoles:
Cyclocondensation and Functionalization
A common approach involves cyclocondensation of hydrazine derivatives with appropriately substituted carbonyl precursors. For example:
-
Cyclocondensation: Reaction of 4-chloro-3-methyl-1H-indazole-5-carbaldehyde with hydroxylamine or hydrazine derivatives under acidic conditions .
-
Methylation: Introduction of the methyl group via alkylation agents like methyl iodide in the presence of a base (e.g., potassium carbonate) .
-
Oxidation: Conversion of aldehyde or alcohol intermediates to the carboxylic acid using oxidizing agents such as potassium permanganate .
A representative synthesis route is summarized below:
| Step | Reaction Conditions | Yield | Key Reagents |
|---|---|---|---|
| 1 | Cyclocondensation at 80°C in HCl/EtOH | 65% | Hydrazine hydrate, 4-chloro-3-methylbenzaldehyde |
| 2 | Methylation at 25°C in DMF | 78% | Methyl iodide, K₂CO₃ |
| 3 | Oxidation with KMnO₄ in H₂O | 82% | KMnO₄, H₂SO₄ |
Suzuki-Miyaura Coupling
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for:
-
Kinase inhibitors: Conjugation with pyridine or pyrimidine moieties yields candidates targeting EGFR or VEGFR2 .
-
Antifungal agents: Amide derivatives exhibit enhanced bioavailability and target specificity .
Prodrug Design
Esterification of the carboxylic acid group (e.g., methyl or ethyl esters) improves membrane permeability, enabling prodrug strategies. Hydrolysis in vivo regenerates the active acid form .
Comparative Analysis with Related Indazole Derivatives
| Compound | CAS Number | Key Differences | Biological Activity |
|---|---|---|---|
| 1H-Indazole-5-carboxylic acid | 61700-61-6 | Lacks chlorine and methyl groups | Moderate antifungal |
| 6-Chloro-1H-indazole-5-carboxylic acid | 1890961-61-1 | No methyl group at position 1 | Enhanced reactivity |
| 7-Methyl-1H-indazole-5-carboxylic acid | 1031417-41-0 | Methyl at position 7 instead of 1 | Reduced solubility |
The methyl group at position 1 in the target compound confers greater metabolic stability compared to non-methylated analogs, as evidenced by prolonged half-lives in hepatic microsomal assays .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume